2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3-oxazoles, which is the core structure of the compound, has been extensively studied . Various methods have been developed for the synthesis of 1,3-oxazoles, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . The synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine has also been reported .Chemical Reactions Analysis
The chemical reactions of 1,3-oxazoles have been well-studied . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Additionally, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .Scientific Research Applications
Synthesis of Biologically Active Compounds
Oxazoles, such as 2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride, are crucial in pharmaceutical chemistry due to their presence in many biologically active compounds. They serve as the core structure for various drugs exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The compound’s ability to act as a building block for synthesizing these bioactive molecules makes it invaluable in drug discovery and development.
Magnetic Nanocatalysts in Organic Synthesis
The compound has been utilized in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives. These catalysts are not only stable but can be easily separated from the reaction mixture, making the process eco-friendly and efficient . This application is particularly significant in green chemistry, where minimizing waste and simplifying processes is a priority.
Antimicrobial Activity
Derivatives of oxazoles, including 2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride, have shown a broad range of antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents that could be used to combat resistant strains of bacteria and other pathogens .
Anti-Cancer Research
Oxazole derivatives are being explored for their potential as anti-cancer agents. The structural motif of oxazoles is found in several anticancer drugs, and the compound could be pivotal in synthesizing new molecules with improved efficacy against various forms of cancer .
Agricultural Applications
In agriculture, oxazole derivatives are used as herbicides, insecticides, and plant protection agents. Their biological activity can be harnessed to protect crops from diseases caused by bacteria, viruses, and fungi, thereby improving yield and crop quality .
properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYOVRZNMZGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.